benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propenyl group can be reduced to form a saturated alkyl chain.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the double bond can produce a saturated alkyl chain. Substitution reactions can result in the formation of various benzyl derivatives .
Scientific Research Applications
Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
Benzyl pyrrolidine-1-carboxylate: A structurally similar compound with different substituents on the pyrrolidine ring.
Proline-Based Carbamates: These compounds share the pyrrolidine core structure and are used as cholinesterase inhibitors.
Pyrrolidine-2,5-dione Derivatives: These compounds have a similar pyrrolidine scaffold and are studied for their biological activities.
Uniqueness
Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacologically active compound make it a valuable molecule in scientific research and industrial applications .
Properties
IUPAC Name |
benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPHGWCSXRKAY-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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